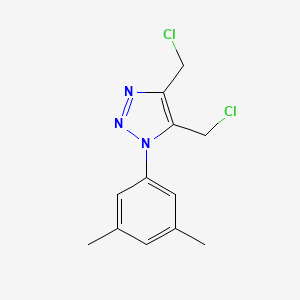
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of chloromethyl groups and a dimethylphenyl group attached to the triazole ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar triazole derivatives, which can be useful for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azide-alkyne cycloaddition reactions, as seen in the synthesis of bis-1,2,3-triazole derivatives . This copper (I)-catalyzed reaction is a common method for creating a wide variety of triazole compounds with different substituents. While the specific synthesis of "4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole" is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of triazole derivatives, as demonstrated in the studies of various triazole compounds . These analyses reveal the spatial arrangement of atoms within the molecule and the conformation of the substituents around the triazole ring. Such structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by the substituents attached to the triazole ring. For instance, the presence of chloromethyl groups in a triazole compound could make it a suitable electrophile for nucleophilic substitution reactions . Additionally, the presence of a dimethylphenyl group could affect the compound's electronic properties and thus its reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of chloromethyl groups could increase the compound's polarity, potentially affecting its solubility in different solvents . The molecular weight, crystal system, and density are also important physical properties that can be obtained through spectroscopic and crystallographic methods .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Corrosion Protection of Metals : Triazole derivatives have been extensively studied for their role in protecting metals from corrosion. For instance, the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole as a corrosion inhibitor for mild steel in acidic media has been demonstrated through electrochemical methods and weight loss measurements (Lagrenée et al., 2002). This includes their use in hydrochloric and sulphuric acid solutions, showing significant inhibition efficiencies.
Adsorption Mechanisms : The adsorption behavior of these triazole derivatives on metal surfaces, such as mild steel, obeys Langmuir's adsorption isotherm. Studies have evaluated their inhibitive efficiency using techniques like weight loss, electrochemical impedance spectroscopy, and polarization curves (Bentiss et al., 2007).
Materials Science
- Electron-Transport Materials : Triazole derivatives have been developed for use in phosphorescent organic light-emitting diodes (OLEDs). For example, modified bis(triazolyl)silanes with different substituents have been investigated for their electron-transporting properties in blue phosphorescent OLEDs, showing significant improvement in device performance (Yi et al., 2016).
Pharmaceutical Applications
- Antimicrobial and Anticancer Agents : Triazole derivatives have also been explored for their antimicrobial and anticancer properties. For instance, novel thioglycosides and acyclonucleoside analogs carrying 1,2,3-triazole moieties have been synthesized and screened for antimicrobial activity (Aouad, 2016). Additionally, acyclonucleoside analogues tethered 1,2,4-triazole have been introduced as anticancer agents, targeting epidermal growth factor receptor kinase and microtubules (Aouad et al., 2019).
Propiedades
IUPAC Name |
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-8-3-9(2)5-10(4-8)17-12(7-14)11(6-13)15-16-17/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBJXCCBQULPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)CCl)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)
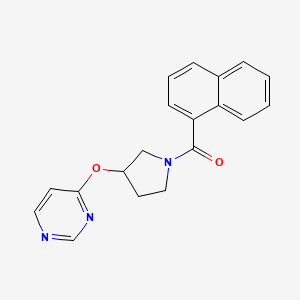
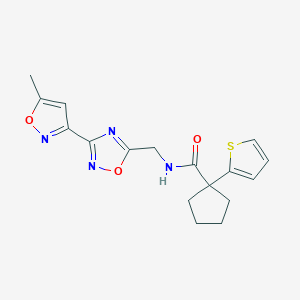
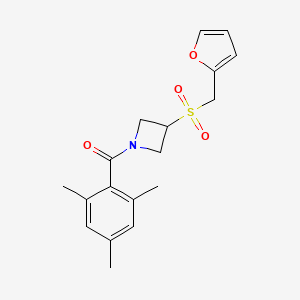
![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)


![N-[2-(diethylamino)ethyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}ethanediamide](/img/structure/B2548684.png)
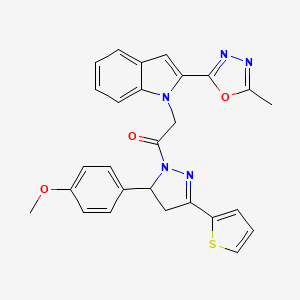
![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2548687.png)
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)